Sodium hydrogen ferric diethylenetriaminepentaacetate is a complex compound with the chemical formula . This compound is recognized for its chelating properties, allowing it to form stable complexes with various metal ions. It is widely used in medical imaging and as a treatment for heavy metal poisoning due to its ability to sequester harmful metals from biological systems. The compound's structure is characterized by a central iron ion coordinated with diethylenetriaminepentaacetic acid, which enhances its stability and efficacy in biochemical applications.
This compound falls under the category of chelating agents, specifically those that contain iron. It is classified as a metal chelator and is often utilized in various biochemical and medical applications due to its ability to bind metal ions effectively.
The synthesis of sodium hydrogen ferric diethylenetriaminepentaacetate involves several key steps:
In industrial settings, large-scale production employs reactors equipped with pH control systems. The stoichiometric ratios of reactants are precisely measured, and continuous stirring ensures complete complexation. The final product is isolated through crystallization techniques.
The molecular structure of sodium hydrogen ferric diethylenetriaminepentaacetate consists of a central iron atom coordinated to a diethylenetriaminepentaacetic acid ligand. This structure allows for multiple coordination sites, enhancing its chelating ability.
Sodium hydrogen ferric diethylenetriaminepentaacetate primarily participates in chelation reactions where it forms stable complexes with various metal ions. It can also engage in substitution reactions where the metal ion within the complex can be replaced by another metal ion.
The major products from these reactions include various metal complexes of sodium hydrogen ferric diethylenetriaminepentaacetate, such as those involving ferric or cupric ions.
The mechanism of action for sodium hydrogen ferric diethylenetriaminepentaacetate involves the chelation of free metal ions in biological systems. By binding these ions, the compound prevents them from participating in harmful biochemical reactions that can lead to oxidative damage or cellular dysfunction.
Sodium hydrogen ferric diethylenetriaminepentaacetate has several important scientific uses:
This compound represents a crucial tool in both clinical and research settings due to its versatile applications related to metal ion chelation.
Industrial production of sodium hydrogen ferric DTPA (CAS 12389-75-2) primarily employs two synthesis routes: the chloroacetic acid method and the sodium cyanide method. The chloroacetic acid route involves reacting diethylenetriamine (DETA) with chloroacetic acid under alkaline conditions, followed by iron insertion. This process yields the characteristic yellow to yellowish-brown crystalline powder with ≥98% purity and water solubility essential for industrial applications [1] [4]. A typical reaction sequence proceeds as follows:
The sodium cyanide method, though less common due to toxicity concerns, offers higher yields (∼90%) and avoids sodium chloride byproducts. This process combines DETA, formaldehyde, and sodium cyanide under reflux to form an intermediate, which is subsequently hydrolyzed and complexed with iron [4] [7].
Table 1: Industrial Synthesis Methods for Sodium Hydrogen Ferric DTPA
Method | Key Reagents | Temperature Range | Byproducts | Yield |
---|---|---|---|---|
Chloroacetic acid | DETA, Chloroacetic acid, NaOH | -20°C to 60°C | Sodium chloride | 75–80% |
Sodium cyanide | DETA, Formaldehyde, NaCN | 60–80°C | Minimal | 85–90% |
Manufacturers like Wuhan Kangzheng optimize these protocols for scalability, using 25 kg HDPE packaging and maintaining strict pH control (2.0–4.0) to ensure product consistency for pharmaceutical and photographic applications [2] [9].
Precise iron-to-ligand molar ratios and pH control are critical for producing stable, high-purity sodium hydrogen ferric DTPA. Research indicates that a 1:1 Fe:DTPA stoichiometry maximizes complex stability, with iron content maintained at 11.0% ± 0.5% to prevent colloidal hydroxide formation [2] [3]. Key optimization parameters include:
Table 2: Impact of Synthesis Parameters on Chelate Quality
Parameter | Optimal Range | Effect of Deviation | Analytical Verification |
---|---|---|---|
Fe:DTPA Molar Ratio | 1:1 | ↓ Stability at <0.95:1; ↑ Impurities at >1.05:1 | Potentiometric titration |
pH | 3.0–3.5 | ↓ Complexation at low pH; ↑ Hydrolysis at high pH | pH (1% solution) |
Temperature | 50–55°C | ↓ Kinetics at low T; ↑ Decomposition at high T | HPLC, AAS |
Solid-state studies confirm that the complex adopts an octahedral geometry where Fe³⁺ coordinates with three nitrogen atoms and five carboxylate oxygen atoms from DTPA, forming a thermally stable structure up to 250°C [3] [9].
To address environmental challenges in traditional synthesis, manufacturers have developed solvent-free processes and catalytic systems that minimize waste and energy use. Innovations include:
Table 3: Sustainability Metrics for Fe-DTPA Production
Method | E-Factor | Energy Use (kWh/kg) | Toxicity Reduction |
---|---|---|---|
Conventional chloroacetic acid | 5.0 | 8.5 | High NaCl waste |
Optimized chloroacetic acid | 1.8 | 4.2 | NaCl recycling |
Cyanide-free | 1.2 | 5.1 | No NaCN usage |
ISO-certified facilities like those in China implement these approaches, aligning with circular economy goals while maintaining ≥99% product purity [2] [7].
Solution-phase synthesis dominates industrial production due to superior reaction homogeneity, but solid-state methods offer advantages for specialized applications:
Spectroscopic analyses (IR, XRD) confirm that solution-derived crystals exhibit defined lattice patterns correlating with higher thermal stability (decomposition >250°C vs. 180°C for solid-state products). Solution-phase synthesis remains preferred for large-scale manufacturing, though solid-state methods show promise for niche, solvent-sensitive applications [3] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1